molecular formula C20H19BrN2O2 B2430214 (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide CAS No. 444591-09-7

(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

Cat. No. B2430214
CAS RN: 444591-09-7
M. Wt: 399.288
InChI Key: LKOWHTTZFRDAGA-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide has potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in inflammation and cancer progression. It also disrupts bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide has significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, inhibit cancer cell proliferation, and exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is its versatility in various scientific fields. It can be used as a fluorescent probe, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. However, one limitation is the lack of understanding of its exact mechanism of action, which limits its potential applications.

Future Directions

There are several future directions for the study of (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide. One direction is to further investigate its anti-inflammatory, anti-cancer, and antibacterial properties. Another direction is to explore its potential as a fluorescent probe and as a building block for the synthesis of other compounds. In addition, further studies are needed to elucidate its exact mechanism of action and to determine its potential for clinical use.
In conclusion, (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is a chemical compound with significant potential applications in various scientific fields. Its versatility and potential therapeutic properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to determine its potential for clinical use.

Synthesis Methods

The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide involves the reaction of 2-bromoaniline, 4-(2-methylpropoxy)benzaldehyde, and malononitrile in the presence of a base catalyst. The reaction produces a yellow solid that is purified through recrystallization.

properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-14(2)13-25-17-9-7-15(8-10-17)11-16(12-22)20(24)23-19-6-4-3-5-18(19)21/h3-11,14H,13H2,1-2H3,(H,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWHTTZFRDAGA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

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